3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
MEM-1003 is a dihydropyridine compound that acts as a potent L-type calcium channel antagonist. It has been investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, mild cognitive impairment, vascular dementia, and bipolar disorder . MEM-1003 is related to nimodipine and has shown promise in modulating neuronal calcium channels, which are crucial for various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
MEM-1003 can be synthesized through a series of chemical reactions involving dihydropyridine derivatives. The synthetic route typically involves the condensation of appropriate aldehydes with ammonia and β-keto esters, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of MEM-1003 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
MEM-1003 undergoes various chemical reactions, including:
Oxidation: MEM-1003 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MEM-1003 to its reduced forms.
Substitution: MEM-1003 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
MEM-1003 exerts its effects by blocking L-type calcium channels, which are involved in the regulation of calcium influx into cells. By inhibiting these channels, MEM-1003 modulates intracellular calcium levels, affecting various cellular processes such as neurotransmitter release, muscle contraction, and gene expression . The molecular targets of MEM-1003 include the alpha-1 subunit of L-type calcium channels, and its action pathway involves the reduction of calcium-dependent signaling .
Comparison with Similar Compounds
Similar Compounds
Nimodipine: A dihydropyridine calcium channel blocker used to treat subarachnoid hemorrhage.
Amlodipine: Another dihydropyridine used for hypertension and angina.
Nifedipine: A dihydropyridine used for managing angina and hypertension
Uniqueness of MEM-1003
MEM-1003 is unique due to its optimized properties for central nervous system activity. Unlike other dihydropyridines, MEM-1003 has shown more benign cardiovascular effects within the anticipated human dosing range, making it a promising candidate for treating neurological disorders without significant cardiovascular side effects .
Properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-12(2)30-22(27)18-14(4)25-13(3)17(21(26)29-10-9-28-5)19(18)16-8-6-7-15(11-24)20(16)23/h6-8,12,19,25H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIKSQYSAKETQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC(=C2Cl)C#N)C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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